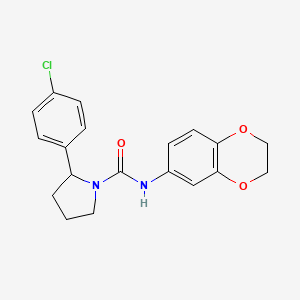
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in the development of synthetic cannabinoids.
作用机制
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When it binds to these receptors, it activates a signaling pathway that can have a variety of effects on the body. The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a variety of physiological processes. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been shown to have effects on ion channels, which can affect the excitability of neurons.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying these receptors and their role in the body. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, there are also limitations to the use of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 in lab experiments. Its potency and activity on the cannabinoid receptors can make it difficult to control and interpret the results of experiments. Additionally, its effects on the body can be complex and difficult to fully understand.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 and synthetic cannabinoids in general. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the investigation of the role of the cannabinoid receptors in various physiological processes, such as pain perception and inflammation. Additionally, there is ongoing research on the potential therapeutic applications of cannabinoids for a variety of medical conditions, including chronic pain, epilepsy, and cancer.
合成方法
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is synthesized by a multi-step process that involves the reaction of several chemical compounds. The process begins with the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin to form 4-chlorophenyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497.
科学研究应用
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been used extensively in scientific research to study the cannabinoid receptors and their role in the body. It has been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic applications. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been used to develop new synthetic cannabinoids that may have improved therapeutic properties.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGPRFTVDERAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6112932.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6112936.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)
![ethyl 7-methyl-3-[(4-pyridinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B6112961.png)
![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![ethyl 2-({[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6112995.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
